molecular formula C7H8Cl3NO3 B1392366 1-(2,2,2-Trichloroacetyl)proline CAS No. 130603-10-0

1-(2,2,2-Trichloroacetyl)proline

Cat. No.: B1392366
CAS No.: 130603-10-0
M. Wt: 260.5 g/mol
InChI Key: AFWGLZGDOZZTTC-UHFFFAOYSA-N
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Description

1-(2,2,2-Trichloroacetyl)proline is a derivative of proline, a naturally occurring amino acid. This compound is characterized by the presence of a trichloroacetyl group attached to the nitrogen atom of the proline ring. It is a white crystalline solid that is soluble in water and organic solvents. The compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trichloroacetyl)proline typically involves the reaction of proline with trichloroacetyl chloride. The reaction is carried out in an organic solvent, such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

  • Dissolve proline in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add trichloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization from an appropriate solvent to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trichloroacetyl)proline undergoes various types of chemical reactions, including:

    Hydrolysis: The trichloroacetyl group can be hydrolyzed under acidic or basic conditions to yield proline and trichloroacetic acid.

    Reduction: The trichloroacetyl group can be reduced to a dichloroacetyl or monochloroacetyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The trichloroacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.

Major Products Formed

    Hydrolysis: Proline and trichloroacetic acid.

    Reduction: Dichloroacetylproline or monochloroacetylproline.

    Substitution: Various acylated proline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2,2-Trichloroacetyl)proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on protein structure and function due to the presence of the trichloroacetyl group.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trichloroacetyl)proline is primarily related to the trichloroacetyl group. This group can interact with proteins and enzymes, leading to modifications in their structure and function. The trichloroacetyl group can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. This can result in the inhibition of enzyme activity or alteration of protein function. The compound may also induce protein precipitation through interactions with the protein backbone .

Comparison with Similar Compounds

1-(2,2,2-Trichloroacetyl)proline can be compared with other acylated proline derivatives, such as:

  • 1-(2,2-Dichloroacetyl)proline
  • 1-(2,2,2-Trifluoroacetyl)proline
  • 1-(2-Chloroacetyl)proline

Uniqueness

The uniqueness of this compound lies in the presence of the trichloroacetyl group, which imparts distinct chemical properties and reactivity compared to other acylated proline derivatives. The trichloroacetyl group is more electron-withdrawing than dichloroacetyl or chloroacetyl groups, making it more reactive in nucleophilic substitution and reduction reactions. Additionally, the trichloroacetyl group can induce stronger interactions with proteins, leading to more pronounced effects on protein structure and function .

Properties

IUPAC Name

1-(2,2,2-trichloroacetyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWGLZGDOZZTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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